N-(5-chloro-2-methoxyphenyl)-1-(thiophen-2-ylsulfonyl)piperidine-3-carboxamide
Description
N-(5-CHLORO-2-METHOXYPHENYL)-1-(THIOPHENE-2-SULFONYL)PIPERIDINE-3-CARBOXAMIDE is a complex organic compound that features a combination of aromatic and heterocyclic structures
Properties
Molecular Formula |
C17H19ClN2O4S2 |
|---|---|
Molecular Weight |
414.9 g/mol |
IUPAC Name |
N-(5-chloro-2-methoxyphenyl)-1-thiophen-2-ylsulfonylpiperidine-3-carboxamide |
InChI |
InChI=1S/C17H19ClN2O4S2/c1-24-15-7-6-13(18)10-14(15)19-17(21)12-4-2-8-20(11-12)26(22,23)16-5-3-9-25-16/h3,5-7,9-10,12H,2,4,8,11H2,1H3,(H,19,21) |
InChI Key |
YIIBANXJXKTCLD-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C(C=C1)Cl)NC(=O)C2CCCN(C2)S(=O)(=O)C3=CC=CS3 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(5-CHLORO-2-METHOXYPHENYL)-1-(THIOPHENE-2-SULFONYL)PIPERIDINE-3-CARBOXAMIDE typically involves multi-step organic reactions. A common synthetic route might include:
Formation of the piperidine ring: Starting from a suitable precursor, the piperidine ring is constructed through cyclization reactions.
Introduction of the thiophene-2-sulfonyl group: This step involves sulfonylation reactions using thiophene-2-sulfonyl chloride under basic conditions.
Attachment of the 5-chloro-2-methoxyphenyl group: This can be achieved through nucleophilic substitution reactions.
Formation of the carboxamide group: The final step involves amidation reactions to introduce the carboxamide functionality.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic steps to ensure high yield and purity. This might include the use of catalysts, controlled reaction environments, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
N-(5-CHLORO-2-METHOXYPHENYL)-1-(THIOPHENE-2-SULFONYL)PIPERIDINE-3-CARBOXAMIDE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form sulfoxides or sulfones.
Reduction: Reduction reactions can be used to modify the functional groups, such as reducing the sulfonyl group to a thiol.
Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidizing agents: Hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA).
Reducing agents: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4).
Substitution reagents: Halogens, nucleophiles like amines or alcohols.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while substitution reactions could introduce various functional groups onto the aromatic rings.
Scientific Research Applications
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Potential use in studying biological pathways and interactions.
Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.
Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of N-(5-CHLORO-2-METHOXYPHENYL)-1-(THIOPHENE-2-SULFONYL)PIPERIDINE-3-CARBOXAMIDE would depend on its specific application. In medicinal chemistry, it might interact with specific molecular targets such as enzymes or receptors, modulating their activity and affecting biological pathways.
Comparison with Similar Compounds
Similar Compounds
- N-(5-BROMO-2-METHOXYPHENYL)-1-(THIOPHENE-2-SULFONYL)PIPERIDINE-3-CARBOXAMIDE
- N-(5-CHLORO-2-METHOXYPHENYL)-1-(FURAN-2-SULFONYL)PIPERIDINE-3-CARBOXAMIDE
Uniqueness
N-(5-CHLORO-2-METHOXYPHENYL)-1-(THIOPHENE-2-SULFONYL)PIPERIDINE-3-CARBOXAMIDE is unique due to its specific combination of functional groups and structural features, which might confer distinct chemical and biological properties compared to similar compounds.
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